molecular formula C10H13NOS B12997345 1-(2-Methyl-6-(methylthio)pyridin-3-yl)propan-1-one

1-(2-Methyl-6-(methylthio)pyridin-3-yl)propan-1-one

Cat. No.: B12997345
M. Wt: 195.28 g/mol
InChI Key: JXYXVESYOOCFPU-UHFFFAOYSA-N
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Description

1-(2-Methyl-6-(methylthio)pyridin-3-yl)propan-1-one is an organic compound with a pyridine ring substituted with a methyl group and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-6-(methylthio)pyridin-3-yl)propan-1-one typically involves the reaction of 2-methyl-6-(methylthio)pyridine with propanone under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-6-(methylthio)pyridin-3-yl)propan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

1-(2-Methyl-6-(methylthio)pyridin-3-yl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methyl-6-(methylthio)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methyl-6-(methylthio)pyridin-3-yl)propan-1-one is unique due to the presence of both a methyl and a methylthio group on the pyridine ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

1-(2-methyl-6-methylsulfanylpyridin-3-yl)propan-1-one

InChI

InChI=1S/C10H13NOS/c1-4-9(12)8-5-6-10(13-3)11-7(8)2/h5-6H,4H2,1-3H3

InChI Key

JXYXVESYOOCFPU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(N=C(C=C1)SC)C

Origin of Product

United States

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